molecular formula C14H13NO2 B312542 2,5-Dimethylphenyl nicotinate

2,5-Dimethylphenyl nicotinate

カタログ番号: B312542
分子量: 227.26 g/mol
InChIキー: DMVKZPMCAWYDIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dimethylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is replaced by a 2,5-dimethylphenoxy group. Nicotinate derivatives are widely explored for their roles in heterocyclic chemistry, enzyme inhibition, and metabolic pathways . The 2,5-dimethylphenyl substituent may influence lipophilicity and electronic properties, affecting reactivity and interactions with biological targets.

特性

分子式

C14H13NO2

分子量

227.26 g/mol

IUPAC名

(2,5-dimethylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-6-11(2)13(8-10)17-14(16)12-4-3-7-15-9-12/h3-9H,1-2H3

InChIキー

DMVKZPMCAWYDIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2

正規SMILES

CC1=CC(=C(C=C1)C)OC(=O)C2=CN=CC=C2

溶解性

16.9 [ug/mL]

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations: Esters vs. Amides

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide
  • Structure : Contains a carboxamide group instead of an ester.
  • Activity : Exhibits potent inhibition of photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 of ~10 µM .
  • Mechanism : The electron-withdrawing nature of the amide group and the 2,5-dimethylphenyl substituent enhance binding to photosystem II (PSII).
2,5-Dimethylphenyl Nicotinate
  • Structure : Ester linkage with nicotinic acid.
  • Inference : Likely lower PET-inhibiting activity compared to the carboxamide due to reduced electron-withdrawing effects of the ester group.

Substituent Position Effects

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-carboxamide
  • Activity : IC50 ~10 µM (comparable to the 2,5-dimethylphenyl analog) .
  • Key Difference : The 3,5-dimethyl substitution pattern increases steric hindrance but maintains high lipophilicity, balancing activity.
6-(2,5-Dimethylphenyl)Nicotinic Acid
  • Structure : Nicotinic acid derivative with a 2,5-dimethylphenyl group attached at the 6-position of the pyridine ring .

Electronic and Lipophilicity Trends

  • Electron-Withdrawing Groups : Fluorine substituents (e.g., N-(2,5-difluorophenyl)- analogs) enhance PET inhibition due to increased electron deficiency .

Data Table: Comparative Analysis of Key Compounds

Compound Name Functional Group Substituent Position Biological Activity (IC50) Key Property Reference
N-(2,5-Dimethylphenyl)-carboxamide Amide 2,5-dimethylphenyl ~10 µM (PET inhibition) High lipophilicity
N-(3,5-Dimethylphenyl)-carboxamide Amide 3,5-dimethylphenyl ~10 µM (PET inhibition) Steric hindrance
2,5-Dimethylphenyl Nicotinate Ester 2,5-dimethylphenyl Not reported Moderate electron donation Inferred
6-(2,5-Dimethylphenyl)Nicotinic Acid Carboxylic acid 6-position Catabolic substrate Metabolic stability

Research Findings and Mechanistic Insights

  • Photosynthesis Inhibition : Carboxamide derivatives with 2,5-dimethylphenyl groups are potent PET inhibitors, likely targeting the QB-binding site in PSII .
  • Metabolic Pathways: Nicotinate analogs with methyl or halogen substituents are resistant to degradation in A. caulinodans, highlighting the importance of substituent compatibility in catabolic enzymes .
  • Synthetic Utility: (Vinylimino)phosphoranes, used in pyridine synthesis, demonstrate the versatility of nicotinate derivatives in constructing complex heterocycles .

Q & A

Basic: What are the key considerations for synthesizing 2,5-Dimethylphenyl nicotinate?

Answer:
Synthesis typically involves esterification between nicotinic acid and 2,5-dimethylphenol under acidic or catalytic conditions. Key steps include:

  • Reagent Selection: Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of nicotinic acid .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the ester product from unreacted starting materials.
  • Characterization: Confirm structure via 1H^1 \text{H}-NMR (e.g., aromatic proton splitting patterns) and FT-IR (ester C=O stretch ~1740 cm1^{-1}) .

Basic: How should researchers handle 2,5-Dimethylphenyl nicotinate safely in the lab?

Answer:
Refer to GHS-compliant safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent ester hydrolysis .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can crystallographic data resolve structural ambiguities in 2,5-Dimethylphenyl nicotinate derivatives?

Answer:
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is essential:

  • Data Collection: Use high-resolution synchrotron sources (<1.0 Å) to resolve electron density maps for substituent orientation (e.g., methyl groups on the phenyl ring) .
  • Validation: Cross-check with PLATON’s ADDSYM tool to detect missed symmetry elements and avoid overfitting .
  • Case Study: For steric clashes observed in derivatives, refine torsional angles iteratively and validate with R-factor convergence (<5%) .

Advanced: How to address contradictory bioactivity data in studies of 2,5-Dimethylphenyl nicotinate analogs?

Answer:
Contradictions often arise from assay variability or impurity interference. Mitigate via:

  • Dose-Response Curves: Use IC50_{50} values across ≥5 concentrations to confirm potency trends (e.g., enzyme inhibition assays with triplicate replicates) .
  • Purity Verification: Confirm compound integrity (>95% by HPLC) and exclude solvent artifacts (e.g., DMSO interference in cell-based assays) .
  • Mechanistic Studies: Pair phenotypic assays with target engagement tests (e.g., SPR for binding affinity or Western blotting for pathway modulation) .

Basic: What spectroscopic techniques are optimal for characterizing 2,5-Dimethylphenyl nicotinate?

Answer:

  • NMR: 13C^{13} \text{C}-NMR identifies ester carbonyl signals (~165–170 ppm) and methyl group environments (δ ~20–25 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]+^+) and fragments (e.g., loss of CO2_2 from the nicotinate moiety) .
  • UV-Vis: Monitor π→π* transitions (λmax_{\text{max}} ~260 nm) for purity assessment .

Advanced: How to design stability studies for 2,5-Dimethylphenyl nicotinate under varying pH conditions?

Answer:

  • Experimental Setup: Incubate samples in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Degradation Analysis: Track ester hydrolysis via HPLC retention time shifts (loss of parent compound) and quantify nicotinic acid byproduct .
  • Kinetic Modeling: Use first-order kinetics to calculate half-life (t1/2t_{1/2}) and identify pH-dependent degradation pathways .

Advanced: What computational methods predict the reactivity of 2,5-Dimethylphenyl nicotinate in nucleophilic environments?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers (e.g., ester carbonyl) .
  • MD Simulations: Simulate solvation in polar aprotic solvents (e.g., DMF) to predict steric hindrance effects from 2,5-dimethyl substituents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。